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Compound of Interest

Compound Name: Fobrepodacin disodium

Cat. No.: B12297940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the target engagement of

Fobrepodacin disodium, an investigational antibacterial agent, within bacteria. Fobrepodacin
disodium is a phosphate prodrug of SPR719, which exerts its antibacterial effect by inhibiting

the ATPase activity of the bacterial DNA gyrase subunit B (GyrB).[1][2][3] DNA gyrase is a type

II topoisomerase essential for bacterial DNA replication, making it a well-established antibiotic

target.[4] This document outlines supporting experimental data for Fobrepodacin disodium's

mechanism of action and compares its activity with other known GyrB inhibitors. Detailed

protocols for key validation assays are also provided.

Comparative Analysis of GyrB Inhibitors
The efficacy of an antibiotic is intrinsically linked to its ability to engage its molecular target. For

GyrB inhibitors, this is often quantified by measuring the half-maximal inhibitory concentration

(IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) required to

inhibit bacterial growth.
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Compound Target Organism IC50 (µM) MIC (µg/mL)
Spontaneou
s Mutation
Frequency

SPR719

(active form

of

Fobrepodacin

disodium)

DNA Gyrase

B
M. avium - 6

~10⁻⁸

/CFU[1][2][5]

SPR719

(active form

of

Fobrepodacin

disodium)

DNA Gyrase

B
M. abscessus - 1.6

~10⁻⁶ /CFU

(efflux) & low

frequency

(target)[1][2]

[5]

SPR719

(active form

of

Fobrepodacin

disodium)

DNA Gyrase

B
M. ulcerans - 0.125–0.25 Not Reported

SPR719

(active form

of

Fobrepodacin

disodium)

DNA Gyrase

B
M. marinum - 0.5–1 Not Reported

SPR719

(active form

of

Fobrepodacin

disodium)

DNA Gyrase

B
M. chimaera - <0.03–2 Not Reported

Novobiocin
DNA Gyrase

B

M.

tuberculosis
- - Not Reported

Clarithromyci

n

50S

Ribosomal

Subunit

M. avium / M.

abscessus
- -

~10⁻⁸

/CFU[5]
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Rifampin
RNA

Polymerase
M. avium - - 2.55 x 10⁻⁸[6]

Note: MIC values can vary between studies depending on the specific strains and

methodologies used. The spontaneous mutation frequency for SPR719 in M. abscessus was

found to have a high-frequency component associated with efflux pump mutations and a low-

frequency component associated with on-target GyrB mutations.[1][2][5] A study comparing the

binding free energy of SPR719 and novobiocin to M. tuberculosis GyrB calculated experimental

binding energies of -11.04 kcal/mol and -10.82 kcal/mol, respectively, suggesting strong target

engagement for both compounds.[7]

Experimental Protocols for Target Validation
Validating that a compound's antibacterial activity is a direct result of engaging its intended

target is crucial in drug development. The following are detailed protocols for key experiments

to confirm Fobrepodacin disodium's engagement of GyrB in bacteria.

DNA Gyrase Supercoiling Assay
This biochemical assay directly measures the inhibition of GyrB's enzymatic activity. DNA

gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner.

The supercoiled DNA migrates faster than relaxed DNA on an agarose gel.

Protocol:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing 1x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM

DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322

plasmid DNA (final concentration ~10 nM), and varying concentrations of SPR719 (the active

form of Fobrepodacin disodium).

Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase (GyrA and

GyrB subunits) to a final concentration of approximately 1-2 units (the amount of enzyme

required to fully supercoil the DNA substrate).

Incubation: Incubate the reaction at 37°C for 1 hour.
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Reaction Termination: Stop the reaction by adding a stop buffer containing a final

concentration of 1% SDS, 50 mM EDTA, and 0.25 µg/µL proteinase K.

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer.

Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated

approximately two-thirds of the way down the gel.[8]

Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and

visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will

decrease with increasing concentrations of the inhibitor. The IC50 value is the concentration

of the inhibitor that reduces the supercoiling activity by 50%.

Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of Gyrase B, which is essential for its function.

Inhibition of ATPase activity is a direct indicator of target engagement.

Protocol:

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 1x ATPase assay

buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT), linear pBR322

DNA (as a cofactor), and varying concentrations of SPR719.[9]

Enzyme Addition: Add purified DNA gyrase to the wells.

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a

colorimetric method, such as the malachite green assay. The absorbance is read using a

microplate reader.

Data Analysis: The amount of ATP hydrolyzed is proportional to the absorbance. The IC50

value is determined by plotting the percentage of inhibition against the inhibitor

concentration.
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Generation and Sequencing of Resistant Mutants
A powerful method to confirm the intracellular target of an antibiotic is to isolate and

characterize spontaneous resistant mutants. Mutations in the gene encoding the target protein

that confer resistance are strong evidence of on-target activity.

Protocol:

Selection of Resistant Mutants: Plate a high density of bacterial cells (e.g., 10⁸-10¹⁰ CFU)

onto agar plates containing SPR719 at concentrations 2x, 4x, and 8x the MIC.[6]

Incubation: Incubate the plates under appropriate conditions until colonies appear.

Confirmation of Resistance: Isolate individual colonies and re-streak them on agar containing

the same concentration of SPR719 to confirm the resistance phenotype. Determine the MIC

of the resistant mutants against SPR719 and other control antibiotics to check for cross-

resistance.

Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and

the parental wild-type strain.

Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the

parental strain using a next-generation sequencing platform.

Sequence Analysis: Compare the genome sequences of the resistant mutants to the

parental strain to identify mutations. Mutations consistently found in the gyrB gene of

resistant isolates provide strong evidence that GyrB is the target of SPR719. Studies have

shown that resistance to SPR719 in M. avium and M. abscessus is associated with

missense mutations in the ATPase domain of GyrB.[1][2][5]

Visualizing Target Engagement and Experimental
Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the

underlying biological pathways and experimental processes.
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Mechanism of DNA Gyrase and inhibition by SPR719.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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